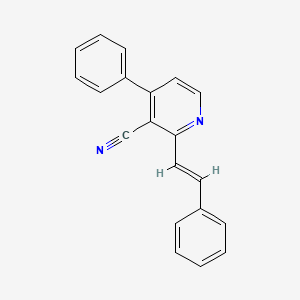![molecular formula C18H21N5O B5502560 N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)
N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrazole-based compounds are often synthesized for their potential use in various therapeutic areas due to their structural versatility and biological relevance.
Synthesis Analysis
Synthesis of pyrazole derivatives typically involves the cyclization reactions, starting from various precursors like carboxylates or hydrazides, to form the pyrazole core. For instance, Zheng et al. (2010) synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, indicating a multi-step synthesis involving cyclization, substitution, and reduction steps (Zheng et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. For example, the crystal structure and molecular geometry of synthesized pyrazole compounds were determined through X-ray diffraction, providing insights into their structural configurations and confirming the formation of the desired pyrazole core (Zheng et al., 2010).
科学的研究の応用
Chemical Synthesis and Mechanisms
N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide represents a class of compounds involved in various synthetic chemical reactions. Research shows that compounds within this chemical family undergo specific reactions leading to the formation of novel structures with potential applications. For example, the reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the process of ANRORC rearrangement followed by N-formylation, producing unique formamides confirmed through X-ray analysis, suggesting a pathway for generating structurally diverse molecules (Ledenyova et al., 2018).
Biological Activity and Applications
The pyrazole carboxamide derivatives, related to the compound , have been explored for their biological activities, particularly in agrochemical and pharmacological contexts. Notably, some derivatives exhibit significant nematocidal activity, demonstrating their potential as bioactive agents in agricultural settings (Zhao et al., 2017). This indicates a research trajectory focused on utilizing these compounds for pest control and protection of crops.
Anticancer and Anti-inflammatory Properties
Research into pyrazolopyrimidines derivatives reveals their potential as anticancer and anti-inflammatory agents. The synthesis and evaluation of novel derivatives have shown promising results in inhibiting cancer cell growth and 5-lipoxygenase activity, suggesting therapeutic applications in cancer and inflammatory diseases (Rahmouni et al., 2016). These findings open avenues for further investigation into the medicinal applications of pyrazole derivatives.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of compounds within the pyrazole carboxamide class has been a subject of interest. Studies involving novel synthesis and evaluation against various bacterial and fungal strains have identified compounds with excellent biocidal properties, underscoring their potential in developing new antimicrobial agents (Pitucha et al., 2011). This highlights the versatility of N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide and its derivatives in contributing to the development of new therapeutic agents.
作用機序
The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure and the biological system they interact with . The mechanism of action for “N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide” is not specified in the sources I found.
特性
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-6-15-11-17(22-21-15)18(24)19-10-9-14-12-20-23(13-14)16-7-4-3-5-8-16/h3-5,7-8,11-13H,2,6,9-10H2,1H3,(H,19,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUFGFZGBDDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)
![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)
![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)


![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)
![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)
